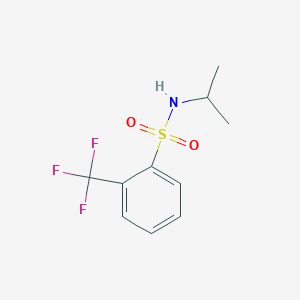

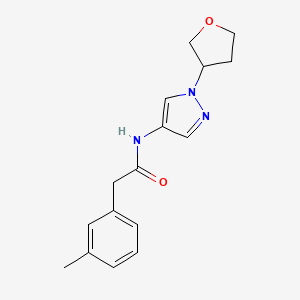

![molecular formula C18H15FN2O3 B2896722 6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide CAS No. 951945-61-2](/img/structure/B2896722.png)

6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

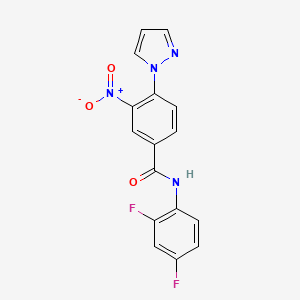

“6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives like “this compound” often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A variety of synthetic methods have been considered, including the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemical reactions of quinoline derivatives can be quite complex, involving multiple steps and various types of reactions . For example, the synthesis of a pyrazole-bearing quinoline was achieved through a multi-step procedure involving the Suzuki coupling reaction followed by deprotection .科学的研究の応用

Cancer Research and Kinase Inhibition

Quinoline derivatives, including those similar in structure to 6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide, have been extensively researched for their anticancer properties and kinase inhibition capabilities. For instance, novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have demonstrated potent antiproliferative activity against multiple cancer cell lines and have been identified as multitargeted receptor tyrosine kinase inhibitors (Zhou et al., 2014). Similarly, other 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing potential for in vivo ATM inhibition (Degorce et al., 2016).

Radioligand Development for Imaging

Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET), indicating their utility in noninvasive assessment of PBR in vivo (Matarrese et al., 2001). This application is crucial for neurological and oncological research, providing insights into the role of PBR in disease processes.

Fluorescence and Labeling Applications

Quinoline derivatives have also been highlighted for their fluorescence properties, making them suitable for biomedical analysis and fluorescent labeling. The compound 6-Methoxy-4-quinolone, for instance, exhibits strong fluorescence across a wide pH range, indicating its potential as a fluorescent labeling reagent (Hirano et al., 2004).

Antimicrobial Activity

Research into the polymorphic modifications of related quinoline compounds has identified strong diuretic properties and potential applications as new remedies for hypertension, hinting at their broader pharmacological implications (Shishkina et al., 2018).

作用機序

Target of Action

Similar compounds such as 4-hydroxy-2-quinolones have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Similar compounds such as 4-hydroxy-2-quinolones have shown unique biological activities .

将来の方向性

The future directions for research on quinoline derivatives like “6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide” could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines, as indicated by numerous publications .

生化学分析

Biochemical Properties

6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms . The compound’s interaction with TiO2 NPs involves electrostatic and ionic interactions, as indicated by changes in free energy, enthalpy, and entropy . These interactions highlight the compound’s potential in drug delivery and tissue engineering applications.

Cellular Effects

6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with TiO2 NPs has been shown to affect fluorescence quenching mechanisms, which can impact cellular imaging and diagnostic applications . Additionally, the compound’s ability to interact with different solvents demonstrates its potential in sensing and charge transfer properties, further influencing cellular processes .

Molecular Mechanism

The molecular mechanism of 6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with TiO2 NPs reveals a combination of static and dynamic fluorescence quenching mechanisms, with increasing quenching constants and a higher bimolecular quenching rate constant . These interactions are temperature-dependent, highlighting the dynamic nature of the compound’s binding sites . The compound’s ability to form spontaneous complexes with TiO2 NPs, as indicated by negative changes in free energy and enthalpy, further elucidates its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide change over time. The compound’s stability and degradation are influenced by various factors, including temperature and solvent conditions. Studies have shown that the compound’s interaction with TiO2 NPs is temperature-dependent, with an increase in binding sites observed at higher temperatures . This temperature-dependent behavior highlights the importance of considering temporal effects when studying the compound’s long-term impact on cellular function in both in vitro and in vivo settings.

Metabolic Pathways

6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with TiO2 NPs suggests potential involvement in metabolic processes related to drug delivery and tissue engineering . Additionally, the compound’s ability to interact with different solvents indicates its potential role in metabolic flux and metabolite levels, further influencing its metabolic pathways .

Transport and Distribution

The transport and distribution of 6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s interaction with TiO2 NPs highlights its potential for targeted drug delivery and tissue engineering applications . Additionally, the compound’s ability to interact with different solvents suggests its potential for localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 6-Fluoro-4-hydroxy-N-(4-methoxybenzyl)quinoline-3-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with TiO2 NPs and its ability to form spontaneous complexes suggest its potential for localization within specific cellular compartments

特性

IUPAC Name |

6-fluoro-N-[(4-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-24-13-5-2-11(3-6-13)9-21-18(23)15-10-20-16-7-4-12(19)8-14(16)17(15)22/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTQBEXDCWOTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)

![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)

![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)

![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)